molecular formula C24H25N5O3S B2954615 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 932339-44-1

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2954615
CAS No.: 932339-44-1
M. Wt: 463.56
InChI Key: SILVBFKGAVQVJO-UHFFFAOYSA-N
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Description

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic small molecule based on a pyrazolo[4,3-d]pyrimidine core scaffold, a structure of high interest in medicinal chemistry . This compound features a sulfur-based acetamide side chain connected to a 3-methoxyphenyl group, a modification often explored to fine-tune the physicochemical properties and biological activity of lead compounds . Pyrazolo[4,3-d]pyrimidine derivatives are recognized as biologically active scaffolds and are frequently investigated as key structural motifs in pharmaceutical research for their potential to interact with various enzymatic targets . For instance, structurally related compounds have been synthesized and evaluated for their antitumor properties , while other pyrazolo[4,3-d]pyrimidin-7-one derivatives are known for their pharmacological activities . The specific mechanism of action and primary research applications for this particular analog are not fully characterized and represent an area for ongoing investigation. Researchers may utilize this compound as a chemical reference standard, a building block for further synthetic modification, or a candidate in high-throughput screening assays to explore its activity against various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-3-28-15-20-22(27-28)23(31)29(13-12-17-8-5-4-6-9-17)24(26-20)33-16-21(30)25-18-10-7-11-19(14-18)32-2/h4-11,14-15H,3,12-13,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILVBFKGAVQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-d]pyrimidine core.

    Introduction of the Ethyl and Phenylethyl Groups: The ethyl and phenylethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent is used.

    Formation of the Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrazolo-pyrimidine and thiazolo-pyrimidine derivatives reported in the literature. Key comparisons are summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[4,3-d]pyrimidine 2-ethyl, 6-(2-phenylethyl), 7-oxo, sulfanyl-N-(3-methoxyphenyl)acetamide 503.62 Enhanced lipophilicity due to 2-phenylethyl and 3-methoxyphenyl groups
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidine 1-ethyl, 6-(4-fluorobenzyl), 3-methyl, sulfanyl-N-(2-furylmethyl)acetamide ~477.6 (estimated) Fluorine substitution improves metabolic stability; furylmethyl enhances solubility
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene, acetoxy, ethyl ester 521.58 (with DMF solvate) Planar thiazolo-pyrimidine core with extended π-conjugation for UV activity
2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, amino, variable substituents (e.g., cyclopentylamine) ~400–450 Sulfamoyl group enhances enzyme-targeting specificity (e.g., kinase inhibition)

Key Comparative Findings

Core Heterocycle Influence: The pyrazolo[4,3-d]pyrimidine core in the target compound and its analogue provides rigidity and planar geometry, favoring interactions with hydrophobic enzyme pockets.

Substituent Effects :

  • The 2-phenylethyl group in the target compound increases lipophilicity compared to the 4-fluorobenzyl group in , which may improve membrane permeability but reduce aqueous solubility.
  • The 3-methoxyphenyl acetamide moiety in the target compound offers moderate electron-donating effects, contrasting with the 2-furylmethyl group in , which introduces polarity and hydrogen-bonding capacity .

Synthetic Routes: Synthesis of pyrazolo-pyrimidine derivatives (target and ) typically involves cyclocondensation of aminopyrazoles with β-ketoesters or thioureas, followed by functionalization via nucleophilic substitution (e.g., sulfanyl-acetamide coupling) . Thiazolo-pyrimidines often employ Gewald-like reactions with ketones and elemental sulfur .

Pharmacokinetic Predictions :

  • The target compound’s higher molecular weight (~503.62 g/mol) compared to (~477.6 g/mol) may slightly reduce bioavailability, though its lipophilic substituents (2-phenylethyl, 3-methoxyphenyl) could enhance tissue penetration. Fluorine-containing analogues (e.g., ) are generally more metabolically stable due to resistance to oxidative degradation .

Biological Activity

The compound 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, which is integral to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC24H24N5O2S
Molecular Weight482.0 g/mol
IUPAC NameThis compound
InChI KeyALEGOEMTNNIVAX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : The compound exhibits significant inhibition of DHFR, an enzyme critical in folate metabolism and DNA synthesis. This inhibition is crucial for its potential antitumor activity as it disrupts the proliferation of cancer cells .
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines such as MCF-7 by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it enhances the expression of caspases and Bax while reducing Bcl-2 levels .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • In Vitro Testing : The compound has been tested against various cancer cell lines, showing promising cytotoxicity. For instance, it displayed a significant IC50 value comparable to established chemotherapeutics like methotrexate (MTX) .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest in the S-phase and subsequent apoptosis in MCF-7 breast cancer cells .

Other Biological Activities

Beyond antitumor effects, this compound may also exhibit:

  • Anti-inflammatory Properties : Potential applications in reducing inflammation have been suggested based on structural similarities with known anti-inflammatory agents.
  • Antimicrobial Activity : Preliminary studies indicate that some derivatives may possess antimicrobial properties, warranting further investigation.

Case Studies

  • Study on DHFR Inhibition : A recent publication demonstrated that a structurally similar derivative exhibited potent DHFR inhibition with an IC50 value of 1.83 µM compared to MTX's 5.57 µM . This suggests a promising avenue for developing new antifolate drugs.
  • Cytotoxicity Against Resistant Cell Lines : Research has shown that compounds similar to this one can effectively target MTX-resistant cancer cell lines, providing insights into overcoming drug resistance in cancer therapy .

Q & A

Q. What are the established synthetic routes for this compound, and what are their key challenges?

The compound is synthesized via multi-step reactions involving pyrazolo-pyrimidine core formation, sulfanyl group introduction, and acetamide coupling. A common approach includes:

  • Cyclization of pyrimidine precursors using thiourea or thioacetamide derivatives to introduce the sulfanyl group .
  • Coupling the pyrazolo-pyrimidine intermediate with 3-methoxyphenylacetamide via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Challenges : Low yields (~40–50%) due to steric hindrance from the 2-phenylethyl and 3-methoxyphenyl groups. Purification requires gradient column chromatography with hexane/acetone mixtures .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction resolves the pyrazolo-pyrimidine core geometry, confirming bond lengths (C–S: 1.75–1.78 Å) and dihedral angles between aromatic substituents .
  • NMR spectroscopy (¹H, ¹³C, and 2D HSQC) identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₅O₃S: 472.1756) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with ATP-competitive substrates .
  • Cellular assays : Measure cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, catalyst loading). For example, increasing DMF content from 20% to 40% improves solubility of intermediates, boosting yields by ~15% .
  • Flow chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation of the sulfanyl group) by controlling residence time and temperature gradients .

Q. What computational strategies aid in resolving structural ambiguities or activity predictions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sulfanyl group reactivity and hydrogen-bonding interactions with target proteins .
  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR or CDK2) to prioritize substituents for structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Modification Effect on IC₅₀ (Kinase X) Reference
Replacement of 3-methoxyphenyl with 4-fluorophenyl2.5-fold reduction (IC₅₀: 12 nM → 30 nM)
Substitution of 2-phenylethyl with cyclopropylImproved solubility (LogP: 3.1 → 2.4) but reduced potency (IC₅₀: 12 nM → 85 nM)

Q. What strategies address contradictions in biological data across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC₅₀ values vary by ~30% when ATP levels differ (1 mM vs. 100 µM) .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent cellular responses .

Methodological Notes

  • Stereochemical considerations : The pyrazolo-pyrimidine core adopts a planar conformation, but substituents (e.g., 2-phenylethyl) may induce chirality. Use chiral HPLC (Chiralpak IA column) to resolve enantiomers .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH). The sulfanyl group is prone to oxidation; lyophilization with antioxidants (e.g., BHT) extends shelf life .

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